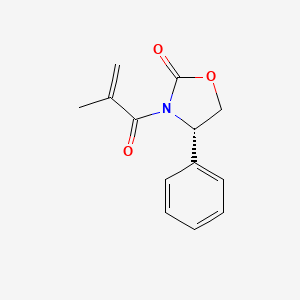
3-Methacryloyl-4beta-phenyloxazolidine-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methacryloyl-4beta-phenyloxazolidine-2-one is a unique organic compound with the molecular formula C13H13NO3. This compound is characterized by the presence of a methacryloyl group attached to a phenyloxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methacryloyl-4beta-phenyloxazolidine-2-one typically involves the reaction of methacryloyl chloride with 4beta-phenyloxazolidine-2-one in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 3-Methacryloyl-4beta-phenyloxazolidine-2-one undergoes various chemical reactions, including:
Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers with unique properties.
Substitution Reactions: The oxazolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Scientific Research Applications
3-Methacryloyl-4beta-phenyloxazolidine-2-one has found applications in several scientific research areas:
Polymer Chemistry: Used as a monomer for the synthesis of functional polymers with tailored properties.
Biomedical Research: Investigated for its potential in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.
Material Science: Employed in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-Methacryloyl-4beta-phenyloxazolidine-2-one primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group participates in free radical polymerization, leading to the formation of a three-dimensional polymer network. This network can encapsulate various molecules, making it useful in drug delivery and tissue engineering applications .
Comparison with Similar Compounds
Methacryloyl-4-phenyloxazolidine-2-one: Similar structure but lacks the beta configuration, leading to different reactivity and properties.
Methacryloyl-4-methyl-oxazolidine-2-one: Contains a methyl group instead of a phenyl group, resulting in different polymerization behavior and applications.
Uniqueness: 3-Methacryloyl-4beta-phenyloxazolidine-2-one is unique due to the presence of both methacryloyl and phenyloxazolidine groups, which confer distinct reactivity and properties. Its ability to undergo polymerization and form functional polymers makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
154499-36-2 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(4S)-3-(2-methylprop-2-enoyl)-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H13NO3/c1-9(2)12(15)14-11(8-17-13(14)16)10-6-4-3-5-7-10/h3-7,11H,1,8H2,2H3/t11-/m1/s1 |
InChI Key |
UJBHHSVLIFXDJH-LLVKDONJSA-N |
Isomeric SMILES |
CC(=C)C(=O)N1[C@H](COC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=C)C(=O)N1C(COC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















